molecular formula C15H24ClNO2 B13790372 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride CAS No. 92726-06-2

2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride

Cat. No.: B13790372
CAS No.: 92726-06-2
M. Wt: 285.81 g/mol
InChI Key: UIGUISYLUSMVES-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the esterification of 2,3-dimethylbenzoic acid with 2-(diethylamino)ethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.

    Reduction: Production of 2-(2,3-dimethylbenzoyl)ethanol or 2-(2,3-dimethylbenzoyl)amine.

    Substitution: Generation of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium azide or cyanide derivatives.

Scientific Research Applications

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is utilized in various scientific research areas:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylbenzoyl)oxyethyl-trimethylazanium;chloride
  • 2-(2,3-Dimethylbenzoyl)oxyethyl-methylazanium;chloride
  • 2-(2,3-Dimethylbenzoyl)oxyethyl-ethylazanium;chloride

Uniqueness

Compared to similar compounds, 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride exhibits unique properties such as higher solubility in organic solvents and greater stability under various reaction conditions. These characteristics make it particularly valuable in specific research and industrial applications.

Properties

CAS No.

92726-06-2

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)10-11-18-15(17)14-9-7-8-12(3)13(14)4;/h7-9H,5-6,10-11H2,1-4H3;1H

InChI Key

UIGUISYLUSMVES-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1C)C.[Cl-]

Origin of Product

United States

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